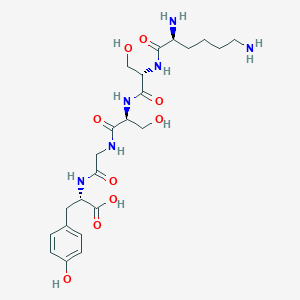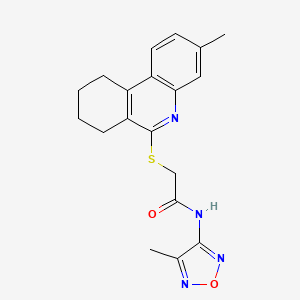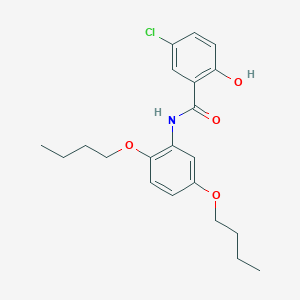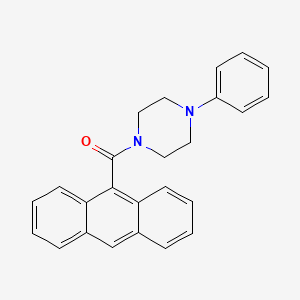![molecular formula C15H18INOSi B12600479 N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide CAS No. 646029-23-4](/img/structure/B12600479.png)
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is a chemical compound with the molecular formula C12H10INO It is known for its unique structure, which includes an iodophenyl group and a trimethylsilyl-ethynyl group attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide typically involves a multi-step process. One common method includes the palladium-catalyzed reaction between 2-iodobenzylamine and trimethylsilylacetylene. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the ethynyl group.
Coupling Reactions: The trimethylsilyl-ethynyl group can be involved in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide involves its reactivity with various molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilyl-ethynyl group can undergo nucleophilic addition and coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME)
- N-[(2-Iodophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide
Uniqueness
This compound is unique due to its combination of an iodophenyl group and a trimethylsilyl-ethynyl group. This structure imparts specific reactivity and properties that are valuable in various chemical reactions and applications. Its ability to undergo diverse reactions makes it a versatile compound in organic synthesis and research .
Propriétés
Numéro CAS |
646029-23-4 |
|---|---|
Formule moléculaire |
C15H18INOSi |
Poids moléculaire |
383.30 g/mol |
Nom IUPAC |
N-[(2-iodophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide |
InChI |
InChI=1S/C15H18INOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3 |
Clé InChI |
JDVZPPBUKIMLFN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CN(CC1=CC=CC=C1I)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)

![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)


![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)

![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)

![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)
